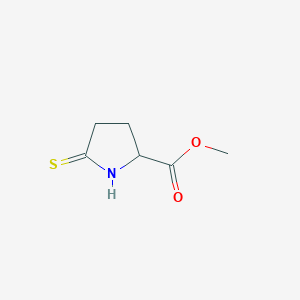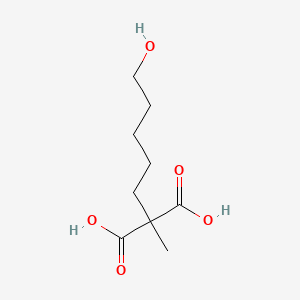
2-(5-hydroxypentyl)-2-methylpropanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-hydroxypentyl)-2-methylpropanedioic acid (also known as 5-hydroxy-2-methylpentanedioic acid or HMPD) is a naturally occurring carboxylic acid found in a variety of biological sources. It is a metabolite of the essential fatty acid linoleic acid and has been studied for its role in a number of physiological and biochemical processes. HMPD has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, HMPD has been studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
HMPD has been studied extensively in scientific research. It has been used in a variety of applications, including the study of its role in metabolic disorders and its potential therapeutic applications. HMPD has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to inhibit the growth of cancer cells. In addition, HMPD has been studied for its potential to modulate glucose metabolism and to improve insulin sensitivity.
Wirkmechanismus
The exact mechanism of action of HMPD is still not fully understood. However, it is believed that HMPD may act as an antioxidant and anti-inflammatory agent, as well as modulate glucose metabolism and improve insulin sensitivity. HMPD has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. In addition, HMPD has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
HMPD has been found to have a number of biochemical and physiological effects. It has been found to modulate glucose metabolism and improve insulin sensitivity, as well as inhibit the production of pro-inflammatory cytokines. In addition, HMPD has been found to have antioxidant and anti-inflammatory properties, as well as inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
HMPD has several advantages for use in laboratory experiments. It is a naturally occurring compound, so it is readily available and does not require special synthesis. In addition, HMPD is stable, so it can be stored for long periods of time without degradation. However, HMPD is also a relatively small molecule, so it can be difficult to detect in small concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on HMPD. These include further investigation into its role in metabolic disorders, its potential therapeutic applications, and its mechanism of action. In addition, further research is needed to understand the role of HMPD in the regulation of glucose metabolism and insulin sensitivity, as well as its potential to inhibit the growth of cancer cells. Furthermore, further studies are needed to understand the effects of HMPD on other physiological processes, such as inflammation and oxidative stress.
Synthesemethoden
HMPD can be synthesized from linoleic acid through a series of chemical reactions. The first step involves the oxidation of linoleic acid to form 5-hydroxy-2-methylpentanedioic acid (HMPD). This is followed by the reduction of HMPD to form 2-(5-hydroxypentyl)-2-methylpropanedioic acid. The synthesis of HMPD from linoleic acid has been reported in several studies.
Eigenschaften
IUPAC Name |
2-(5-hydroxypentyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHNCRYUFQTDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypentyl)-2-methylpropanedioic acid | |
CAS RN |
1445876-91-4 |
Source


|
| Record name | 2-(5-hydroxypentyl)-2-methylpropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)


![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)
![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)
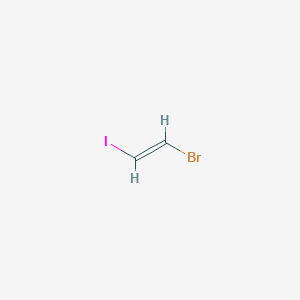
![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)

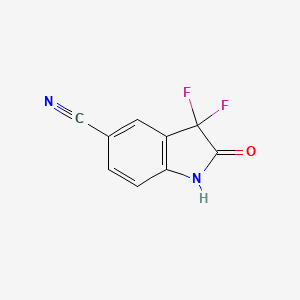
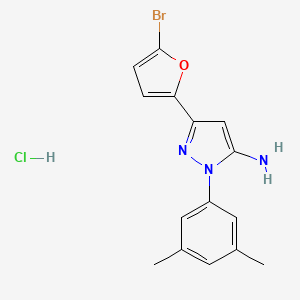
![methyl (2Z)-2-(methoxyimino)-2-[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate](/img/structure/B6598232.png)
